molecular formula C15H12ClFN4S B12147227 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

Cat. No.: B12147227
M. Wt: 334.8 g/mol
InChI Key: KXFVFFSNOCZQML-UHFFFAOYSA-N
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Description

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine typically involves the reaction of 6-chloro-2-fluorobenzyl chloride with 5-phenyl-1,2,4-triazole-4-thiol under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K2CO3) is used to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is unique due to its specific combination of chloro, fluoro, and triazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H12ClFN4S

Molecular Weight

334.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12ClFN4S/c16-12-7-4-8-13(17)11(12)9-22-15-20-19-14(21(15)18)10-5-2-1-3-6-10/h1-8H,9,18H2

InChI Key

KXFVFFSNOCZQML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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